molecular formula C27H22N2O3 B7469854 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one

3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one

Cat. No.: B7469854
M. Wt: 422.5 g/mol
InChI Key: UHVZKYQTQALLCE-UHFFFAOYSA-N
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Description

3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one is a complex organic compound that features a unique combination of a chromen-2-one core and a piperazine ring substituted with a 9H-fluoren-9-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

Next, the piperazine ring is introduced through a nucleophilic substitution reaction. The 9H-fluoren-9-yl group can be attached to the piperazine ring via a Friedel-Crafts alkylation reaction. Finally, the piperazine derivative is coupled with the chromen-2-one core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Pechmann condensation and Friedel-Crafts alkylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving piperazine and chromen-2-one derivatives.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can act as a binding moiety, while the chromen-2-one core may interact with hydrophobic pockets in the target protein. The 9H-fluoren-9-yl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]quinolin-2-one
  • 3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]benzothiazol-2-one

Uniqueness

3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one is unique due to the combination of the chromen-2-one core and the 9H-fluoren-9-yl substituted piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the chromen-2-one core can provide fluorescence properties, while the piperazine ring can enhance binding interactions with biological targets.

Properties

IUPAC Name

3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N2O3/c30-26(23-17-18-7-1-6-12-24(18)32-27(23)31)29-15-13-28(14-16-29)25-21-10-4-2-8-19(21)20-9-3-5-11-22(20)25/h1-12,17,25H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVZKYQTQALLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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